molecular formula C14H13N3O4 B8028774 tert-butyl 6-cyano-2-nitro-1H-indole-1-carboxylate

tert-butyl 6-cyano-2-nitro-1H-indole-1-carboxylate

Cat. No.: B8028774
M. Wt: 287.27 g/mol
InChI Key: MWPKRSPYFXYQRA-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a nitro group attached to the indole ring

Preparation Methods

The synthesis of tert-butyl 6-cyano-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano and nitro groups. The tert-butyl ester group is then introduced to complete the synthesis. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 6-cyano-2-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-cyano-2-nitro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-2-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

tert-Butyl 6-cyano-2-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the cyano and nitro groups.

    tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: Contains a boronic ester group instead of a nitro group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups that modify its chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 6-cyano-2-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-14(2,3)21-13(18)16-11-6-9(8-15)4-5-10(11)7-12(16)17(19)20/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPKRSPYFXYQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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